molecular formula C10H22N2 B2477650 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine CAS No. 923106-25-6

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine

Cat. No.: B2477650
CAS No.: 923106-25-6
M. Wt: 170.3
InChI Key: IDORZLCUHIXBTH-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is a synthetic compound known for its stimulant properties It is structurally related to other synthetic cathinones and has been studied for its potential effects on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine typically involves the reaction of 4-methylpentan-2-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is used to study the reactivity and stability of synthetic cathinones. Researchers investigate its interaction with various enzymes and proteins, particularly focusing on its role as a norepinephrine-dopamine reuptake inhibitor.

Biology

The compound has significant implications in biological research. It influences neurotransmitter systems by inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET). This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can affect various cellular processes related to reward, motivation, and stress response.

Medicine

In medicinal chemistry, this compound is being studied for its potential therapeutic applications. Its structural similarity to other psychoactive substances suggests it could be explored for treating conditions related to dopamine and norepinephrine dysregulation, such as depression and ADHD.

Data Tables

Application AreaDescriptionKey Findings
ChemistryReactivity studiesActs as a norepinephrine-dopamine reuptake inhibitor
BiologyNeurotransmitter effectsIncreases dopamine and norepinephrine levels
MedicinePotential therapeutic usesInvestigated for treatment of mood disorders

Case Study 1: Neurotransmitter Interaction

A study evaluating the effects of this compound on neurotransmitter levels demonstrated that it significantly increases dopamine uptake in neuronal cultures. The IC50_{50} values for DAT inhibition were found to be approximately 52 nM, indicating strong efficacy compared to other known inhibitors like cocaine .

Case Study 2: Toxicological Assessment

Research into the toxicological profile of this compound revealed that while it exhibits stimulant properties similar to amphetamines, it also poses risks of severe side effects including respiratory distress and potential for overdose when misused .

Industrial Applications

In industry, this compound may be utilized in developing new materials or as a reference standard in analytical chemistry due to its unique properties. Its role as a building block for synthesizing other compounds with biological activity is also noteworthy.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Pyrrolidinopentiophenone (alpha-PVP): A synthetic cathinone with similar stimulant effects.

    Alpha-Pyrrolidinobutiophenone (alpha-PBP): Another synthetic cathinone with comparable properties.

    Alpha-Pyrrolidinohexanophenone (alpha-PHP): Known for its potent stimulant effects.

Uniqueness

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is unique due to its specific structural configuration, which influences its pharmacological properties. Its ability to inhibit the reuptake of norepinephrine and dopamine more potently than some other synthetic cathinones makes it a compound of interest in scientific research .

Biological Activity

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine, often referred to as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with neurotransmitter systems, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrrolidine ring and a pentanamine backbone with a methyl group. This unique configuration contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with monoamine transporters.

  • Monoamine Transporters : The compound acts as an inhibitor of dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is responsible for its stimulant effects, which can include euphoria and increased energy levels .

Biological Activity and Effects

Research indicates that this compound exhibits various biological activities:

  • Psychoactive Effects : The compound is known to produce stimulant effects similar to other synthetic cathinones, including increased locomotor activity and potential for abuse .
  • Antimicrobial Activity : Some studies have suggested potential antimicrobial properties, although more research is needed to confirm these effects.
  • Antiproliferative Effects : Preliminary investigations indicate that the compound may exhibit antiproliferative properties, making it a candidate for further exploration in cancer research.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundPrimary ActivityNotable Effects
4-Methyl-1-(2-methylphenyl)pentan-1-amineMonoamine reuptake inhibitionStimulant effects
PyrovaleroneDopamine transporter inhibitionIncreased dopamine levels
4-MethylaminorexStimulant effectsEuphoria and increased energy

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Neurotransmitter Interaction : A study demonstrated that the compound significantly inhibits DAT and NET, with IC50 values indicating potent reuptake inhibition .
  • Toxicological Assessment : Research assessing the hepatotoxicity of various synthetic cathinones found that while 4-Methyl compounds can have psychoactive effects, their hepatotoxic profile varies significantly among different enantiomers .
  • Behavioral Studies : Animal studies have shown that administration of 4-Methyl compounds leads to increased locomotor activity, suggesting a stimulant effect consistent with other known psychoactive substances .

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-ylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)7-10(8-11)12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDORZLCUHIXBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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